molecular formula C13H15N5O2S B2871429 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone CAS No. 477845-52-6

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone

Cat. No.: B2871429
CAS No.: 477845-52-6
M. Wt: 305.36
InChI Key: IAQVBWXRZHNXAM-OQLLNIDSSA-N
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Description

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone is a useful research compound. Its molecular formula is C13H15N5O2S and its molecular weight is 305.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of imidazole derivatives, including compounds similar to 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone, often involves innovative methodologies to achieve desired functionalities and properties. For example, the synthesis of imidazole derivatives bearing a hydrazide group has been achieved through the treatment of corresponding esters with hydrazine hydrate, indicating a versatile approach to generating compounds with potential biological activity (Mlostoń, Pieczonka, Kowalczyk, Linden, & Heimgartner, 2011).

Antimicrobial Activities

Compounds with the imidazole core structure have been explored for their antimicrobial properties. For instance, derivatives of 4-alkenyl- and imino functionalized pyrazoles, designed with pharmacophore 5-(4-nitrophenyl)furanyl fragment, showed pronounced effects on strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).

Antihypertensive α-Blocking Agents

Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, incorporating an imidazole moiety, demonstrates the potential for developing antihypertensive α-blocking agents. This underscores the versatility of imidazole derivatives in contributing to novel therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Electrochemical Studies

The electrochemical behavior of tinidazole, a compound structurally related to this compound, has been studied, providing insights into its potential applications in electrochemical sensors or drug delivery systems (Fonseca, Rivera, Monteagudo, & Uriarti, 1993).

Catalytic Applications

The use of imidazolium salts in catalysis, particularly for the synthesis of heterocyclic compounds like benzimidazoles, showcases the utility of imidazole derivatives in facilitating chemical reactions under environmentally friendly conditions (Khazaei et al., 2011).

Properties

IUPAC Name

N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-3-21-13-14-8-12(17(13)2)9-15-16-10-4-6-11(7-5-10)18(19)20/h4-9,16H,3H2,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQVBWXRZHNXAM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.